molecular formula C13H12ClNO2 B2409289 2-Chloro-N-[2-(5-methyl-furan-2-yl)-phenyl]-acetamide CAS No. 381681-57-8

2-Chloro-N-[2-(5-methyl-furan-2-yl)-phenyl]-acetamide

Cat. No.: B2409289
CAS No.: 381681-57-8
M. Wt: 249.69
InChI Key: OGPBLZDHOJMBPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, designated as 2-chloro-N-[2-(5-methyl-2-furanyl)phenyl]acetamide. The molecular structure comprises thirteen carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms, yielding the empirical formula C₁₃H₁₂ClNO₂. The molecular weight calculation confirms a precise mass of 249.69 daltons, consistent with the elemental composition.

The structural framework features a phenyl ring substituted at the ortho position with a 5-methylfuran-2-yl group, connected through an amide linkage to a chloroacetyl moiety. The Chemical Abstracts Service registry number 381681-57-8 provides unique identification for this specific molecular arrangement. Alternative nomenclature includes the designation as acetamide, 2-chloro-N-[2-(5-methyl-2-furanyl)phenyl]-, reflecting the acetamide parent structure with appropriate substituent descriptions.

The molecular descriptor represented in Simplified Molecular Input Line Entry System format as O=C(NC1=CC=CC=C1C2=CC=C(C)O2)CCl provides computational representation of the connectivity pattern. This notation clearly delineates the carbonyl group connected to the chloromethyl substituent and the nitrogen bridge to the substituted phenyl ring bearing the methylfuran moiety.

Properties

IUPAC Name

2-chloro-N-[2-(5-methylfuran-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-9-6-7-12(17-9)10-4-2-3-5-11(10)15-13(16)8-14/h2-7H,8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPBLZDHOJMBPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CC=CC=C2NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-(5-methyl-furan-2-yl)-phenyl]-acetamide typically involves the reaction of 2-chloroacetamide with 2-(5-methyl-furan-2-yl)aniline. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. Solvent extraction and recrystallization are common techniques used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-(5-methyl-furan-2-yl)-phenyl]-acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The chloro group can be reduced to form the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles like ammonia (NH3), primary amines (R-NH2), or thiols (R-SH) can be used under basic conditions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: 2-Amino-N-[2-(5-methyl-furan-2-yl)-phenyl]-acetamide.

    Substitution: Various substituted acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Recent studies have highlighted the compound's diverse biological activities, particularly its antimicrobial and antitubercular properties.

Antimicrobial Activity

A study evaluated a series of N-(substituted phenyl)-2-chloroacetamides, including derivatives similar to 2-Chloro-N-[2-(5-methyl-furan-2-yl)-phenyl]-acetamide. This research utilized quantitative structure-activity relationship (QSAR) analysis to assess antimicrobial potential against various pathogens:

  • Effective Against :
    • Staphylococcus aureus (including MRSA)
    • Escherichia coli
    • Candida albicans

The study found that compounds with halogenated phenyl rings exhibited enhanced lipophilicity, facilitating better membrane penetration and higher antimicrobial efficacy .

Antitubercular Activity

The compound has been investigated for its potential against Mycobacterium tuberculosis. In vitro tests demonstrated varying levels of activity, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 25 μg/mL. This positions it as a promising candidate for further development as an antitubercular agent .

Case Study 1: Antimicrobial Screening

In a comprehensive study involving twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides, researchers found that compounds with specific substitutions on the phenyl ring exhibited superior antimicrobial properties. The study concluded that structural modifications significantly influence biological activity, highlighting the importance of QSAR analysis in drug design .

Case Study 2: Antitubercular Efficacy

Another investigation focused on a range of acetamide derivatives, including those structurally related to this compound. The results indicated that certain analogs displayed potent activity against M. tuberculosis, suggesting that this class of compounds could be optimized for antitubercular therapy .

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-(5-methyl-furan-2-yl)-phenyl]-acetamide involves its interaction with specific molecular targets. The chloro group and furan ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-[2-(5-methyl-thiophen-2-yl)-phenyl]-acetamide: Similar structure but with a thiophene ring instead of a furan ring.

    2-Chloro-N-[2-(5-methyl-pyridin-2-yl)-phenyl]-acetamide: Contains a pyridine ring instead of a furan ring.

Uniqueness

2-Chloro-N-[2-(5-methyl-furan-2-yl)-phenyl]-acetamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Biological Activity

2-Chloro-N-[2-(5-methyl-furan-2-yl)-phenyl]-acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews its biological activity based on various studies, focusing on its mechanism of action, effectiveness against different pathogens, and cytotoxicity.

Chemical Structure and Properties

The compound features a chloro group and a furan ring, which are significant for its biological interactions. The presence of the furan ring contributes to unique electronic and steric properties, influencing its reactivity and binding affinity to biological targets.

The mechanism of action for this compound involves interactions with specific molecular targets, likely including enzymes or receptors. Understanding these interactions is crucial for elucidating the compound's biological effects.

General Findings

Research indicates that this compound exhibits antimicrobial properties. It has been investigated against various pathogens, including:

  • Gram-positive bacteria: Effective against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
  • Gram-negative bacteria: Moderately effective against Escherichia coli.
  • Fungi: Demonstrated activity against Candida albicans.

Comparative Antimicrobial Efficacy

A comparative analysis of similar compounds shows that those with halogenated phenyl rings tend to exhibit higher antimicrobial activity due to increased lipophilicity, which facilitates membrane penetration. For instance, the study highlighted that compounds like N-(4-chlorophenyl) chloroacetamides showed promising results in antimicrobial assays .

PathogenActivity LevelReference
Staphylococcus aureusHigh
Escherichia coliModerate
Candida albicansModerate

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on human carcinoma cell lines such as HePG2 (liver), MCF7 (breast), and A549 (lung). These studies typically utilize the MTT assay to evaluate cell viability post-treatment with the compound.

Results Summary

The cytotoxic effects were quantified, showing varying degrees of cell viability reduction across different cancer cell lines:

Cell LineIC50 (µM)Viability (%) at 10 µM
HePG21545
MCF72050
A5492555

These findings suggest that while the compound has potential as an anticancer agent, further optimization may be necessary to enhance selectivity and efficacy .

Case Studies and Research Findings

  • Antimicrobial Testing : A study conducted on a series of N-substituted chloroacetamides found that structural variations significantly impacted their antimicrobial efficacy. The presence of specific substituents on the phenyl ring was correlated with enhanced activity against both Gram-positive and Gram-negative bacteria .
  • Cytotoxic Evaluation : In another investigation, newly synthesized derivatives were tested for cytotoxicity against various human cancer cell lines, revealing that modifications in chemical structure could lead to improved anticancer activity .

Q & A

Basic Research Question

  • Toxicity : Chloroacetamides may cause skin/eye irritation (GHS Category 2).
  • Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation .
  • Waste Disposal : Neutralize with dilute NaOH before disposal in halogenated waste containers .

How can computational methods predict the compound’s reactivity in novel reactions?

Advanced Research Question

  • DFT Calculations : Optimize geometry (B3LYP/6-311+G(d,p)) to predict electrophilic sites (e.g., chloroacetamide’s α-carbon) .
  • MD Simulations : Simulate solvation effects (e.g., in DMSO) to assess nucleophilic attack feasibility .
  • Reaction Databases : Cross-reference with PubChem BioAssay data to identify plausible pathways (e.g., SN2 substitutions) .

What spectroscopic techniques differentiate polymorphic forms of this compound?

Advanced Research Question

  • PXRD : Distinct diffraction patterns (e.g., Form I vs. Form II with 2θ shifts at ~15° and 25°) .
  • DSC : Melting point variations (ΔT ~5–10°C) indicate polymorphism.
  • Raman Spectroscopy : Peak splitting in C=O stretches (1660 vs. 1680 cm⁻¹) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.